N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 489.54 g/mol. The compound features a unique structure that includes a sulfonyl group and oxazolidine moiety, which are of interest for various biochemical applications.
The compound can be sourced from chemical suppliers such as BenchChem and ChemSrc, which provide detailed specifications and availability information. It is primarily used in research settings, particularly in studies related to medicinal chemistry and pharmacology.
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide falls under the category of oxalamides, which are derivatives of oxalic acid. This classification indicates its potential utility in synthesizing other complex molecules and its relevance in medicinal chemistry.
The synthesis of N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide typically involves multiple steps:
Technical details regarding specific reagents, conditions (temperature, solvent), and purification techniques (such as chromatography) are crucial for successful synthesis but may vary based on laboratory protocols.
The molecular structure of N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide can be represented using various structural formulas:
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCCCC4=CC=CC=C4
This representation highlights the connectivity between atoms and functional groups within the molecule.
The compound's molecular weight is approximately 489.54 g/mol, with a molecular formula indicating the presence of 23 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom.
The compound may participate in various chemical reactions typical for oxalamides:
Technical details regarding reaction conditions (solvents, catalysts), yields, and side products are essential for understanding its reactivity profile.
The mechanism of action for N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is not extensively documented but could involve interactions with biological targets such as enzymes or receptors due to its structural features.
Data from pharmacological studies may reveal specific pathways or targets that this compound influences, potentially leading to therapeutic applications in areas like cancer treatment or antimicrobial activity.
While detailed physical properties such as melting point and boiling point are not readily available for this compound, it is generally characterized by:
Chemical properties include solubility in organic solvents and stability under various conditions. Its reactivity profile suggests that it may be sensitive to hydrolysis and oxidation.
Relevant data from experimental studies would provide insights into these properties.
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide has potential applications in:
Research involving this compound may lead to significant advancements in therapeutic strategies or the development of novel chemical entities.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4